molecular formula C13H17N3O2S B2448559 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034300-92-8

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2448559
CAS RN: 2034300-92-8
M. Wt: 279.36
InChI Key: RRFJXQCXCOTLQV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrazole and thiophene rings, and the polarity introduced by the ethoxyethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the ethoxyethyl group. It could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethoxyethyl group could increase its solubility in polar solvents .

Scientific Research Applications

Crop Protection and Insecticides

The compound’s structure suggests potential insecticidal properties. Researchers have synthesized related anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities. These compounds exhibited good efficacy against insects and correlated their insecticidal activities with physical properties . Specifically, the N-trifluoroacetyl sulfilimine moiety appears promising for developing new crop-protecting agents.

Catalysis and Heck Coupling Reactions

NNN pincer palladium(II) complexes containing N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared. These complexes exhibit efficient catalytic activity in the Heck coupling of aryl bromides with styrenes. At a 5% catalyst loading, various styrenes were obtained in moderate to high yields (up to 99% yield) .

Antipromastigote Activity

Compound 13, structurally related to our compound, demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential therapeutic applications .

Antimalarial and Antitubercular Activities

While not directly studied for our compound, pyrazole-bearing derivatives have shown diverse pharmacological effects, including antimalarial and antitubercular activities. Further investigation may reveal similar properties for our compound .

Organometallic Chemistry and Pincer Complexes

The compound’s structure aligns with the NNN-type pincer complexes, which have been extensively explored in catalysis. These complexes, especially those based on earth-abundant metals, hold promise for various chemical transformations .

Mechanism of Action

Target of Action

The primary target of the compound, also known as N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide, is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound forms a strong hydrogen bond with SDH . This interaction can influence the enzyme’s activity, potentially altering energy production within the cell.

Pharmacokinetics

Similar compounds with a pyrazole ring structure are known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.

properties

IUPAC Name

4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFJXQCXCOTLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide

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